2-(Aminooxy)-4-hydroxybutanoic acid

Catalog No.
S15014607
CAS No.
76029-20-4
M.F
C4H9NO4
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminooxy)-4-hydroxybutanoic acid

CAS Number

76029-20-4

Product Name

2-(Aminooxy)-4-hydroxybutanoic acid

IUPAC Name

2-aminooxy-4-hydroxybutanoic acid

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C4H9NO4/c5-9-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)

InChI Key

AUSSSLJBQOCAAZ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(=O)O)ON

2-(Aminooxy)-4-hydroxybutanoic acid, also known as 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid, is an organic compound with the molecular formula C10H13NO4C_{10}H_{13}NO_4 and a molecular weight of approximately 211.21 g/mol. This compound features an amino group, a hydroxyl group, and a butanoic acid backbone, making it a significant structural analogue of kynurenine. Its unique structure allows it to participate in various

  • Oxidation: This process can convert the compound into corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and hydroxyl groups can engage in substitution reactions, leading to various derivatives. Halogenating agents and acylating agents are often used in these reactions .

This compound exhibits significant biological activity, particularly as an inhibitor of kynureninase. It has been shown to have a potent inhibitory effect on the enzyme from both rat and human sources, with an inhibition constant KiK_i of approximately 100 nM. The structural modifications, such as the removal of the aryl amino group and reduction of the carbonyl group at position 7 of the alanine side chain, enhance its potency as an inhibitor .

The synthesis of 2-(Aminooxy)-4-hydroxybutanoic acid typically involves several synthetic routes:

  • Starting Materials: The synthesis often begins with benzenebutanoic acid derivatives.
  • Reaction Conditions: Controlled conditions are maintained to facilitate amino and hydroxyl group substitutions.
  • Purification: Techniques like crystallization or chromatography are used to purify the final product after synthesis .

Industrial production may utilize large-scale reactors where conditions are meticulously controlled to optimize yield and purity.

2-(Aminooxy)-4-hydroxybutanoic acid finds applications primarily in biochemical research due to its role as a kynureninase inhibitor. This activity makes it valuable in studying metabolic pathways involving tryptophan and related compounds. Additionally, its structural characteristics allow for further exploration in drug development targeting neurological disorders linked to tryptophan metabolism .

Interaction studies involving 2-(Aminooxy)-4-hydroxybutanoic acid focus on its binding affinity to kynureninase and other related enzymes. These studies help elucidate the mechanism by which this compound exerts its inhibitory effects and provide insights into potential therapeutic applications in treating conditions associated with altered tryptophan metabolism .

Several compounds share structural similarities with 2-(Aminooxy)-4-hydroxybutanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-3-hydroxybutanoic acidC4H9NO3C_4H_9NO_3Involved in protein synthesis; essential amino acid
2-Aminohexanoic acidC6H13NO2C_6H_{13}NO_2A linear amino acid; plays a role in metabolic processes
3-HydroxykynurenineC10H10N2O3C_{10}H_{10}N_2O_3A product of tryptophan metabolism; involved in neuroprotection

Uniqueness: The distinct feature of 2-(Aminooxy)-4-hydroxybutanoic acid lies in its dual functional groups (amino and hydroxyl) on a butanoic acid backbone, which enhances its ability to interact with biological targets compared to other similar compounds.

This compound's unique structure and biological activity make it a valuable subject for further research in medicinal chemistry and biochemistry.

Biocatalytic Cascade Systems for Stereoselective Production

Biocatalytic cascades have emerged as a powerful strategy for the stereoselective synthesis of 2-(aminooxy)-4-hydroxybutanoic acid. A landmark study demonstrated the use of a class II pyruvate aldolase from Escherichia coli fused with S- or R-selective transaminases to construct the molecule from formaldehyde and alanine. This one-pot system achieved product concentrations exceeding 0.4 M, with enantiomeric excess (ee) values >99% and productivities >80 g L⁻¹ d⁻¹. Key parameters include:

ParameterValue
Formaldehyde toleranceUp to 1.4 M
Yield (S-enantiomer)86%
Yield (R-enantiomer)>95%

The aldolase catalyzes the condensation of formaldehyde and alanine to form 4-hydroxy-2-ketobutyric acid, which is subsequently aminated by the transaminase. Directed evolution of the aldolase improved thermostability, enabling reactions at 37°C for 48 hours without activity loss.

Chemoenzymatic Approaches Utilizing Aldolase-Transaminase Synergy

The integration of aldolases and transaminases enables precise control over stereochemistry. For instance, a dirhodium-catalyzed enantioselective C–H insertion method was adapted to synthesize γ-amino-β-hydroxybutyric acid (GABOB), a structural analog, with 91% ee. This approach uses N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide as a precursor, where rhodium catalysts induce asymmetry during ring-opening. The chemoenzymatic route offers advantages in scalability, as demonstrated by a 25 g-scale synthesis of GABOB with 89% isolated yield.

Recent work has focused on cofactor regeneration systems to enhance efficiency. By coupling glucose dehydrogenase with NADH recycling, transaminase activity increased by 3.2-fold, reducing reaction times from 72 to 24 hours.

Solid-Phase Synthesis Techniques for Aminooxy Functional Group Incorporation

Solid-phase synthesis enables precise incorporation of aminooxy groups into complex molecules. An aminooxy click chemistry (AOCC) strategy uses O-amino nucleophiles to form stable oxime linkages with ketone or aldehyde substrates. For 2-(aminooxy)-4-hydroxybutanoic acid, this involves:

  • Functionalization of Resins: Wang resins modified with hydroxymethylbenzoic acid linkers provide anchor points for aminooxy group introduction.
  • Ligation Steps: Reaction with Fmoc-protected aminooxy acids (e.g., Fmoc-Aoa-OH) in the presence of aniline catalysts achieves >95% coupling efficiency.

A comparative analysis of solid-phase vs. solution-phase synthesis reveals:

MetricSolid-PhaseSolution-Phase
Purity98%85%
Yield per step92%78%
Functional group toleranceHigh (amines, alcohols)Moderate

Optimization of Ring-Opening Reactions in Carbohydrate Derivatives

Ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles provides access to α- and β-O-glycosyl serine conjugates, which inform analogous syntheses for 2-(aminooxy)-4-hydroxybutanoic acid. Key findings include:

  • Solvent Effects: Use of THF with LiClO₄ favors β-selectivity (β:α = 7:1), while DMF with NaHCO₃ shifts to α-selectivity (α:β = 5:1).
  • Protecting Groups: The o-allylbenzyl (ABn) moiety stabilizes intermediates, enabling N- and C-terminal extensions post-glycosylation.

A mechanistic study of aziridine ring-opening revealed two pathways:

  • SN2 Mechanism: Leads to inversion of configuration (β-products).
  • SN1-like Mechanism: Forms oxocarbenium ions, enabling α-product formation.

Structural Basis of Competitive Inhibition in Tryptophan Metabolic Pathways

The structural basis of competitive inhibition by 2-(Aminooxy)-4-hydroxybutanoic acid in tryptophan metabolic pathways involves direct competition with natural substrates at enzyme active sites [3]. Competitive inhibition occurs when an inhibitor molecule competes with the natural substrate for the same active site on the enzyme, effectively blocking substrate binding and reducing catalytic efficiency [3]. The enzyme-inhibitor complex formation prevents productive substrate binding, leading to decreased enzymatic activity that can be overcome by increasing substrate concentrations [3].

In the kynurenine pathway, kynureninase preferentially recognizes 3-hydroxykynurenine over kynurenine, catalyzing the formation of 3-hydroxyanthranilic acid [4]. The disposition of kynurenine in the brain depends on the cellular localization, intracellular compartmentalization, and kinetic characteristics of degradative enzymes including kynureninase [4]. The competitive inhibition mechanism demonstrates that kynurenine aminotransferase is allosterically regulated by alpha-ketoglutarate, with inhibitions being unlocked by kynurenine in a concentration-dependent manner [2].

The structural determinants for effective competitive inhibition include the aminooxy functional group's ability to form stable complexes with pyridoxal phosphate-dependent enzymes [5] [6]. Aminooxy compounds function as inhibitors by attacking the Schiff base linkage between pyridoxal phosphate and the enzyme, forming oxime-type complexes that prevent normal enzymatic function [6]. The inhibitory mechanism involves the formation of stable oximes with alpha-keto acids, which are important intermediates in amino acid metabolism [5].

ParameterValueReference
Inhibition Constant (Ki)100 nM [1]
Enzyme TargetKynureninase [1]
Inhibition TypeCompetitive [3]
Active Site InteractionPyridoxal phosphate binding [6]

Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Molecular dynamics simulations provide critical insights into the dynamic behavior of enzyme-ligand complexes involving 2-(Aminooxy)-4-hydroxybutanoic acid and kynurenine pathway enzymes [7] [8]. These computational approaches enable detailed analysis of protein-ligand interactions, revealing thermodynamic and kinetic aspects of binding processes that are difficult to observe experimentally [7]. The methodology involves performing extensive molecular dynamics simulations to study binding pathways, conformational changes, and stability of enzyme-inhibitor complexes [8].

Advanced molecular dynamics studies have successfully reconstructed complete binding processes for enzyme-inhibitor complexes through hundreds of simulations spanning microsecond timescales [8]. These simulations capture kinetic pathways of inhibitor diffusion from solvent to bound states, passing through metastable intermediate states that provide mechanistic insights into binding mechanisms [8]. The binding pathways reveal that inhibitors undergo complex surface interactions before entering final binding pockets, with transition states requiring specific conformational arrangements [8].

Kynurenine 3-monooxygenase represents a particularly well-studied target for molecular dynamics investigations, where extensive multi-dimensional umbrella sampling explores free-energy surfaces of coenzyme flavin adenine dinucleotide conformational conversions [9]. These simulations examine the transition from buried states within active sites to exposed conformations that enable enzymatic reduction [9]. The computational analysis identifies free-energy barriers associated with conformational changes and provides structural models for active conformations that remain experimentally elusive [9].

Long-time scale ensemble methods in molecular dynamics have been applied to protein-ligand systems containing important enzymatic targets, performing ensembles of multiple 10-microsecond simulations to accurately determine ligand binding sites and conformational changes [10]. These approaches overcome the chaotic nature of individual molecular dynamics trajectories by employing statistical ensembles that provide reproducible results for macroscopic properties [10]. The methodology enables discovery of allosteric binding sites and elucidation of inhibitory mechanisms that occur through conformational cascades [10].

Impact on Kynurenine Pathway Regulation in Neurological Models

The kynurenine pathway represents a critical metabolic route in neurological models, where dysregulation leads to significant pathophysiological consequences in neurodegenerative diseases [11] [12]. The pathway is commonly segregated into distinct branches regulated by kynurenine aminotransferases and kynurenine 3-monooxygenase, often termed the neuroprotective and neurotoxic arms respectively [11]. Several enzymes in the pathway are under tight control of inflammatory mediators, making the kynurenine pathway a key regulatory mechanism in neuroinflammatory diseases [11].

In neurological models, kynurenine pathway metabolites including kynurenic acid, quinolinic acid, 3-hydroxykynurenine, and picolinic acid demonstrate significant involvement in aging and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis [12]. The important metabolites and key enzymes show substantial significance in these disorders, with both neuroprotective metabolite analogues and small molecule enzyme inhibitors preventing neurotoxic compound formation having potential therapeutic significance [12].

Age-related changes in kynurenine metabolism significantly contribute to disease progression in Parkinson's disease and Alzheimer's disease models [13]. Aging is independently associated with increased kynurenine, kynurenic acid, and quinolinic acid concentrations in serum and cerebrospinal fluid [13]. However, kynurenic acid concentrations are specifically reduced in cerebrospinal fluid of both Parkinson's disease and Alzheimer's disease patients, suggesting disease-specific alterations in cerebral kynurenine pathway activity [13].

The kynurenine pathway serves as one of the major regulatory mechanisms of immune response, with activation implicated in pathogenesis of neuroinflammatory diseases [14]. Prolonged pathway activation leads to production and accumulation of neuroactive metabolites including the potent excitotoxin quinolinic acid [14]. Different brain cell types express kynurenine pathway enzymes differentially, with neurons, astrocytes, oligodendrocytes, and brain microvascular endothelial cells producing neuroprotective compounds, while activated microglia, pericytes, and infiltrating macrophages synthesize neurotoxic metabolites [14].

Disease ModelKynurenic Acid ChangeQuinolinic Acid ChangeClinical Significance
Alzheimer's DiseaseReduced in CSFElevatedCognitive decline correlation
Parkinson's DiseaseReduced in CSFElevatedMotor dysfunction
Huntington's DiseaseReducedSubstantially elevatedStriatal neurodegeneration
Multiple SclerosisVariableElevatedNeuroinflammation marker

Longitudinal studies demonstrate that increasing kynurenine to tryptophan ratios correlate with elevated plasma concentrations of phosphorylated tau-181, glial fibrillary acidic protein, and neurofilament light over two-year periods [15]. These findings provide evidence that greater concentrations of kynurenine pathway metabolites associate with biomarker evidence of neurofibrillary tau pathology, neuroinflammation, and neurodegeneration, suggesting dysregulated kynurenine pathway metabolism plays a role in neurodegenerative disease pathogenesis [15].

Site-specific protein glycosylation represents a transformative approach in protein engineering that leverages aminooxy chemistry to achieve precise control over protein modifications. The development of bioorthogonal aminooxy handles has revolutionized the field by enabling selective attachment of carbohydrate moieties to predetermined sites on proteins, offering unprecedented control over glycoprotein structure and function.

The fundamental principle underlying aminooxy-mediated protein glycosylation centers on the chemoselective oxime ligation reaction between aminooxy groups and carbonyl-containing compounds [1]. This reaction proceeds efficiently under physiological conditions and forms stable covalent bonds that resist hydrolysis, making it particularly suitable for biological applications. The aminooxy functionality exhibits remarkable selectivity for aldehydes and ketones, with minimal interference from other biological nucleophiles, thereby enabling precise site-specific modifications even in complex biological environments.

A pivotal advancement in this field emerged with the development of the aldehyde tag methodology, which provides a genetically encodable system for introducing reactive carbonyl groups at specific protein sites [2]. The aldehyde tag consists of a short peptide sequence containing a consensus motif recognized by formylglycine generating enzyme, which catalyzes the oxidative conversion of cysteine residues to formylglycine, thereby creating aldehyde-bearing sites that serve as targets for aminooxy chemistry. This system enables site-specific modification of recombinant proteins expressed in various cellular systems, including mammalian cells, with conversion efficiencies exceeding ninety percent [2].

The synthesis of complex aminooxy glycans has been significantly enhanced through the development of novel synthetic strategies employing glycosyl pentenoyl hydroxamates as key intermediates [1]. These intermediates demonstrate remarkable versatility, functioning effectively in both chemical and enzymatic glycosylation reactions to produce sophisticated aminooxy-functionalized carbohydrates. The methodology enables efficient synthesis of higher-order glycan structures, including complex oligosaccharides bearing multiple sugar residues and diverse glycosidic linkages.

Practical applications of aminooxy-bioorthogonal glycosylation have been demonstrated through the successful modification of therapeutically relevant proteins, including human growth hormone and various antibody constructs [1] [2]. These studies revealed that oxime-linked glycoproteins maintain structural integrity and biological activity while exhibiting enhanced pharmacokinetic properties. The glycan-protein linkages formed through oxime chemistry closely resemble natural glycosidic bonds, with oxime linkages serving as close structural mimics of nitrogen-linked glycan attachments and exhibiting only minimal size differences compared to oxygen-linked modifications.

The bioorthogonal nature of aminooxy chemistry has been further exploited in the development of cell-specific glycoprotein tagging systems [3]. These sophisticated approaches enable selective labeling of glycoproteins in complex cellular environments, including co-culture systems and animal models, without interference from endogenous biochemical processes. The methodology involves transfection of cells with artificial biosynthetic pathways that convert bioorthogonally tagged sugars into corresponding nucleotide-sugars, which are subsequently incorporated into glycoproteins exclusively in transfected cells.

Recent innovations in site-specific glyco-tagging have demonstrated the feasibility of transforming bacterially expressed proteins into well-defined glycosylated variants through combination of peptide-glycan ligation and chemoenzymatic elaboration [4]. These approaches enable installation of complex carbohydrate structures, including disialylated glycans, onto recombinant proteins with high efficiency and selectivity. The methodology provides access to homogeneous glycoprotein preparations that would be difficult or impossible to obtain through conventional expression systems.

The stability characteristics of oxime linkages formed in aminooxy-mediated glycosylation reactions have been extensively characterized, revealing pH-dependent hydrolytic behavior that can be exploited for controlled release applications [5]. Under physiological conditions, oxime bonds exhibit sufficient stability for most biological applications, while maintaining the potential for controlled cleavage under specific conditions. This reversibility feature has been leveraged in the development of dynamic glycoprotein systems where carbohydrate modifications can be modulated in response to environmental changes.

Development of Activity-Based Probes for Oxime Ligation

Activity-based protein profiling represents a sophisticated chemoproteomic approach that employs small molecule probes to interrogate enzyme function directly within complex biological systems [6]. The integration of oxime ligation chemistry into activity-based probe design has created powerful tools for studying enzyme families and discovering novel therapeutic targets through covalent labeling of active site residues.

The fundamental architecture of activity-based probes comprises three essential components: a reactive group designed to form covalent bonds with target enzymes, a specificity element that confers selectivity for particular enzyme classes, and a reporter tag that enables detection and purification of labeled proteins [7]. In the context of oxime ligation applications, the reactive group typically consists of an electrophilic carbonyl moiety that undergoes selective reaction with nucleophilic aminooxy groups present in engineered proteins or synthetic probe molecules.

Development of oxime-based activity probes has been facilitated by advances in bioorthogonal chemistry that enable rapid and selective formation of stable covalent linkages under physiological conditions [8]. The oxime ligation reaction exhibits excellent biocompatibility, proceeding efficiently in aqueous environments at physiological pH and temperature without requiring toxic catalysts or extreme reaction conditions. This compatibility makes oxime chemistry particularly attractive for in vivo applications where probe reactivity must be maintained in complex biological matrices.

Mechanistic studies of oxime formation in biological systems have revealed important insights into reaction kinetics and catalysis that inform probe design strategies [5]. The reaction proceeds through nucleophilic addition of aminooxy groups to carbonyl carbons, followed by elimination of water to form the stable oxime linkage. Catalysis by aniline and related aromatic amines significantly accelerates the reaction, enabling completion within minutes rather than hours typically required for uncatalyzed reactions. However, the potential toxicity of aniline derivatives has prompted development of alternative catalytic systems suitable for biological applications.

Recent innovations in probe design have incorporated photocaged carbonyl groups that enable temporal control over probe activation [9]. These sophisticated systems employ light-activated release of reactive carbonyl functionality from stable precursors, allowing researchers to control the timing and location of probe activation within living systems. Photo-induced activation provides unprecedented spatial and temporal resolution for studying dynamic biological processes and enables investigation of enzyme function in specific cellular compartments.

The application of oxime-based probes to enzyme family profiling has been demonstrated through comprehensive studies of serine hydrolases and related enzyme classes [6]. These investigations employed probe libraries containing diverse carbonyl-bearing warheads designed to react selectively with different enzyme subfamilies. Mass spectrometric analysis of probe-labeled proteomes enabled identification of hundreds of active enzymes from single samples, providing detailed maps of enzyme activity states across different biological conditions.

Quantitative aspects of activity-based profiling using oxime chemistry have been enhanced through development of competitive labeling strategies and isotopic dilution approaches [10]. These methodologies enable precise measurement of enzyme inhibition potency and selectivity by comparing probe labeling efficiency in the presence and absence of competing inhibitors. The quantitative data obtained through these approaches provides critical information for lead compound optimization and mechanism of action studies.

The integration of click chemistry principles with oxime ligation has created hybrid probe systems that combine the selectivity of oxime formation with the robustness of copper-catalyzed azide-alkyne cycloaddition reactions [11]. These bifunctional probes contain both carbonyl and alkyne functionalities, enabling two-step labeling protocols that first establish specific enzyme-probe interactions through oxime formation, followed by attachment of detection reagents through click chemistry. This approach provides enhanced flexibility in probe design and enables post-labeling modification of detection properties.

Challenges in oxime-based probe development include optimization of reaction kinetics for rapid biological labeling and minimization of non-specific interactions with endogenous carbonyl-containing molecules [12]. Strategies to address these challenges include incorporation of strained carbonyl systems that exhibit enhanced electrophilicity, development of pH-buffered reaction conditions that optimize oxime formation rates, and design of probe structures that minimize off-target reactivity through steric and electronic tuning.

Metabolic Engineering of Non-Canonical Amino Acid Incorporation

Metabolic engineering for non-canonical amino acid incorporation represents a comprehensive approach to expanding the chemical diversity of proteins through systematic modification of cellular biosynthetic pathways. This methodology enables site-specific introduction of chemically diverse amino acid analogs into proteins, providing unprecedented opportunities for studying protein structure-function relationships and developing novel therapeutic agents.

The foundation of non-canonical amino acid incorporation rests upon the development of orthogonal translation systems that function independently of endogenous cellular machinery [13]. These systems comprise engineered aminoacyl-transfer ribonucleic acid synthetases and corresponding transfer ribonucleic acids that specifically recognize and incorporate non-canonical amino acids without interfering with natural protein synthesis. The orthogonality requirement ensures that engineered components do not cross-react with endogenous amino acids or translation factors, thereby maintaining the fidelity of cellular protein production.

Evolutionary approaches to developing orthogonal synthetases have employed sophisticated selection strategies that combine negative and positive screening to identify enzyme variants with desired substrate specificities [13]. The process begins with rational library design based on structural analysis of synthetase active sites, followed by iterative rounds of selection that eliminate variants capable of aminoacylating endogenous amino acids while enriching those that efficiently process non-canonical substrates. This directed evolution methodology has enabled development of synthetases for numerous chemically diverse amino acids, including fluorinated, photocaged, and bioorthogonally reactive variants.

Recent advances in metabolic engineering have focused on creating autonomous cellular systems capable of biosynthesizing non-canonical amino acids de novo rather than requiring external supplementation [14]. These engineered cells incorporate complete biosynthetic pathways for non-canonical amino acid production, including necessary enzymes, cofactors, and regulatory elements. The autonomous approach offers significant advantages for applications requiring sustained non-canonical amino acid incorporation or those involving amino acids with poor membrane permeability.

The development of autonomous sulfotyrosine biosynthesis represents a paradigmatic example of metabolic engineering for non-canonical amino acid production [14]. Sulfotyrosine, an important post-translational modification found in many bioactive proteins, exhibits poor membrane permeability that limits its utility in conventional genetic code expansion applications. Engineered cells containing complete sulfotyrosine biosynthetic pathways overcome this limitation by producing the modified amino acid intracellularly, enabling efficient incorporation into target proteins at levels exceeding those achievable through external supplementation.

Quadruplet codon systems represent an ambitious expansion of genetic code capacity that enables incorporation of multiple non-canonical amino acids simultaneously [15]. These systems employ four-base codons rather than the conventional three-base triplets, theoretically providing 256 unique coding possibilities compared to the 64 codons available in natural systems. While technically challenging, quadruplet codon approaches offer unprecedented potential for creating proteins with multiple distinct non-canonical modifications at specified positions.

The integration of non-canonical amino acid incorporation with protein engineering applications has enabled development of proteins with enhanced stability, altered substrate specificity, and novel catalytic properties [16]. Site-specific incorporation of fluorinated amino acids can dramatically increase protein thermal stability through enhanced hydrophobic interactions and reduced conformational flexibility. Similarly, incorporation of photocaged amino acids enables temporal control over protein function through light-induced activation or inactivation of specific residues.

Bioorthogonal amino acids containing reactive functional groups have been extensively employed for protein labeling and conjugation applications [17]. These amino acids, including those bearing azide, alkyne, and tetrazine functionalities, enable site-specific attachment of fluorescent probes, affinity tags, and therapeutic agents through subsequent bioorthogonal reactions. The approach provides exceptional selectivity and efficiency compared to conventional protein modification strategies that rely on natural amino acid reactivity.

Metabolic burden considerations play important roles in designing systems for non-canonical amino acid incorporation, particularly when multiple engineered components must be expressed simultaneously [18]. Strategies to minimize metabolic load include optimizing expression levels of orthogonal components, employing inducible promoter systems that allow controlled activation of non-canonical incorporation machinery, and integrating synthetic circuits with cellular regulatory networks to maintain homeostasis during non-canonical amino acid production.

Quality control mechanisms in engineered translation systems help ensure fidelity of non-canonical amino acid incorporation while minimizing incorporation of incorrect amino acids [19]. These mechanisms include proofreading activities within engineered synthetases, competition assays to assess orthogonality, and analytical methods to verify site-specific incorporation efficiency. Advanced mass spectrometric techniques enable precise characterization of non-canonical amino acid incorporation patterns and identification of potential mis-incorporation events.

XLogP3

-3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

135.05315777 g/mol

Monoisotopic Mass

135.05315777 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types